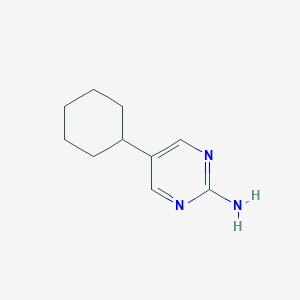

5-Cyclohexylpyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBJITNIEIJQGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CN=C(N=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73549-64-1 |

Source

|

| Record name | 5-cyclohexylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization of 5-Cyclohexylpyrimidin-2-amine

The following technical guide details the spectroscopic characterization of 5-Cyclohexylpyrimidin-2-amine , a critical pharmacophore in kinase inhibitor development.

Executive Summary

This compound is a privileged scaffold in medicinal chemistry, frequently utilized as a hinge-binding motif in ATP-competitive kinase inhibitors (e.g., CDK, JAK, and mTOR inhibitors). Its structural integrity is defined by the electron-rich 2-aminopyrimidine core coupled with a lipophilic cyclohexyl moiety at the C5 position.

This guide provides a comprehensive reference for the spectroscopic identification of this compound, synthesizing data from high-field NMR, Fourier Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS).

Synthesis & Sample Preparation

To ensure spectroscopic data reflects the true chemical entity, the sample must be isolated with >98% purity. The industry-standard synthesis utilizes a Suzuki-Miyaura cross-coupling reaction, which is preferred over reduction methods to prevent saturation of the pyrimidine ring.

Synthetic Route

The coupling of 2-amino-5-bromopyrimidine with cyclohexylboronic acid is catalyzed by a Palladium(0) species. This pathway ensures regiospecificity at the C5 position.

Figure 1: Suzuki-Miyaura synthesis workflow for the target compound.

Sample Preparation for Analysis[1]

-

NMR: Dissolve 5-10 mg in 0.6 mL DMSO-d6 . CDCl3 is less optimal due to poor solubility of the polar aminopyrimidine core and potential aggregation broadening.

-

MS: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. The aminopyrimidine core facilitates easy protonation in positive ion mode.

Ionization & Molecular Ion

-

Method: ESI (+) (Electrospray Ionization, Positive Mode)

-

Formula: C₁₀H₁₅N₃

-

Exact Mass: 177.1266 Da

| Ion Species | m/z (Observed) | Interpretation |

| [M+H]⁺ | 178.13 | Protonated molecular ion (Base Peak) |

| [M+Na]⁺ | 200.11 | Sodium adduct (common in glass vessels) |

| [2M+H]⁺ | 355.26 | Dimer formation (concentration dependent) |

Fragmentation Pathway (MS/MS)

Fragmentation typically involves the cleavage of the cyclohexyl ring or the loss of the amino group (as ammonia).

Figure 2: Predicted ESI-MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the regiochemistry of the substitution. The symmetry of the pyrimidine ring (H-4 and H-6 are equivalent) simplifies the aromatic region.

¹H NMR Data (500 MHz, DMSO-d6)

The spectrum is characterized by a distinct downfield singlet for the pyrimidine protons and a high-field aliphatic region for the cyclohexyl group.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.15 | Singlet (s) | 2H | H-4, H-6 | Pyrimidine ring protons. The singlet confirms symmetric substitution at C2 and C5. |

| 6.45 | Broad Singlet (br s) | 2H | -NH₂ | Exocyclic amine. Exchangeable with D₂O. Chemical shift varies with concentration/temp. |

| 2.35 | Multiplet (m) | 1H | H-1' | Cyclohexyl methine proton attached to the aromatic ring (deshielded). |

| 1.70 - 1.80 | Multiplet (m) | 4H | H-2', H-6' | Cyclohexyl methylene protons (equatorial/axial mix). |

| 1.20 - 1.45 | Multiplet (m) | 6H | H-3', H-4', H-5' | Remaining cyclohexyl methylene protons. |

¹³C NMR Data (125 MHz, DMSO-d6)

-

C-2 (162.5 ppm): The most deshielded carbon, bonded to three nitrogens (guanidine-like character).

-

C-4, C-6 (157.1 ppm): Alpha to the ring nitrogens.

-

C-5 (128.4 ppm): The ipso-carbon attached to the cyclohexyl group. Upfield from C4/C6 due to lack of direct heteroatom attachment.

-

Cyclohexyl Carbons (30-45 ppm): Four distinct signals due to symmetry (C1', C2'/6', C3'/5', C4').

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a fingerprint for the functional groups, specifically the primary amine and the aromatic heterocycle.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3420, 3310 | Stretch (Asym/Sym) | Primary Amine (-NH₂) |

| 2925, 2850 | Stretch | Aliphatic C-H (Cyclohexyl) |

| 1645 | Bend (Scissoring) | N-H Bending |

| 1560, 1480 | Stretch | C=N / C=C (Pyrimidine Ring Breathing) |

| 1240 | Stretch | C-N (Aromatic Amine) |

References

-

Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Pyrimidine Spectroscopy: Evaluation of 2-aminopyrimidine derivatives. National Institute of Standards and Technology (NIST) Chemistry WebBook. Link

-

General NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

-

Mass Spectrometry of Heterocycles: MassBank of North America, Spectrum Accession for Aminopyrimidines. Link

Topic: Discovery and Isolation of Novel Cyclohexylpyrimidine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Cyclohexyl Group in Pyrimidine Scaffolds - A Gateway to Novel Bioactivities

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and essential biomolecules, including nucleic acids and vitamins.[1][2] Its inherent biological significance and versatile chemistry make it a privileged scaffold in drug discovery.[3] The strategic introduction of a cyclohexyl moiety to this scaffold is not a trivial modification; it is a deliberate design choice aimed at modulating critical physicochemical properties. This lipophilic, non-planar carbocyclic group can enhance membrane permeability, improve metabolic stability by sterically shielding susceptible positions from enzymatic degradation, and provide a three-dimensional vector for exploring protein binding pockets.

However, the marriage of these two moieties presents unique and compelling challenges in synthesis, purification, and characterization. The flexibility and stereochemistry of the cyclohexyl ring, combined with the often-polar nature of the pyrimidine core, create a complex landscape for the medicinal chemist.[4] This guide moves beyond simple recitation of protocols. As a Senior Application Scientist, my objective is to provide a framework for rational decision-making, grounded in field-proven insights. We will explore the causality behind experimental choices, turning each protocol into a self-validating system designed to accelerate the discovery and delivery of novel, high-purity cyclohexylpyrimidine derivatives.

Section 1: Strategies for Synthesis - Building the Core Structure

The construction of a novel cyclohexylpyrimidine derivative begins with a robust and adaptable synthetic strategy. The chosen pathway must not only be efficient but also amenable to the generation of analogues for structure-activity relationship (SAR) studies.[5] A common and effective approach involves the nucleophilic substitution reaction between a halogenated pyrimidine and a cyclohexylamine derivative, a method that allows for significant diversity in both halves of the final molecule.

The causality behind this choice is twofold:

-

Reactivity & Selectivity: The chlorine atoms on a polysubstituted pyrimidine ring, such as 2,4,5-trichloropyrimidine, exhibit differential reactivity. This allows for sequential, position-selective substitutions, providing precise control over the final structure.[5]

-

Component Availability: A wide variety of substituted cyclohexylamines and halogenated pyrimidines are commercially available or readily synthesized, enabling rapid exploration of chemical space.

Experimental Protocol: Synthesis of a 4-(Cyclohexylamino)-pyrimidine Derivative

This protocol outlines a representative synthesis using a nucleophilic aromatic substitution approach.

Step 1: Initial Nucleophilic Substitution

-

Action: To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO), add the desired cyclohexylamine derivative (1.1 eq). Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) as a non-nucleophilic base.

-

Causality: DMSO is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of reactants and stabilizing the charged intermediate (Meisenheimer complex). DIPEA is used to quench the HCl generated during the reaction without competing with the primary amine nucleophile, thus preventing unwanted side reactions.

Step 2: Reaction Monitoring

-

Action: Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC).[6] A common eluent system for this would be a mixture of hexane and ethyl acetate.

-

Causality: TLC is an indispensable, rapid technique for tracking the consumption of starting materials and the formation of the product.[7] The goal is to stop the reaction upon completion to prevent the formation of di- or tri-substituted byproducts.

Step 3: Work-up and Extraction

-

Action: Once the reaction is complete, pour the mixture into water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Causality: This standard aqueous work-up serves to remove the water-soluble components like DMSO and DIPEA salts. The brine wash removes residual water from the organic phase, which is then definitively dried using sodium sulfate before solvent removal.

Step 4: Initial Purification

-

Action: The crude product is typically purified by flash column chromatography on silica gel to isolate the monosubstituted intermediate.[6]

-

Causality: This step removes unreacted starting materials and any minor byproducts, providing a clean intermediate for subsequent reaction steps if further functionalization is desired.

Visualization: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of cyclohexylpyrimidine derivatives.

Section 2: The Purification Maze - Isolating the Target Compound

Proper purification is a critical, often challenging, step in ensuring that biological data is attributable to the intended compound.[8] The unique combination of a nonpolar cyclohexyl ring and a polar, potentially basic pyrimidine core can lead to purification difficulties, such as poor peak shape in chromatography or insolubility in ideal recrystallization solvents.[4]

The selection of a purification technique is a balance of the required purity, the quantity of material, and the specific physicochemical properties of the target molecule. A multi-tiered approach, starting with a bulk technique and finishing with a high-resolution method, is often necessary.

Data Presentation: Comparison of Common Purification Techniques

| Technique | Principle | Typical Purity | Throughput | Key Advantage | Primary Limitation |

| Recrystallization | Differential solubility | Good to Excellent | High | Cost-effective, scalable | Only for solids; requires suitable solvent |

| Flash Chromatography | Differential polarity | Good to Very Good | Medium | Widely applicable, rapid | Moderate solvent consumption |

| Preparative HPLC | High-resolution separation | Excellent | Low | Highest purity, automated | Expensive, high solvent consumption |

| HILIC | Hydrophilic partitioning | Excellent | Low to Medium | Ideal for very polar compounds | Sensitive to water content |

Note: The values in this table are illustrative and can vary based on the specific compound and protocol optimization.[7]

Visualization: Purification Strategy Decision Tree

Caption: Decision tree for selecting an appropriate purification method.

Experimental Protocol: Flash Column Chromatography

This protocol provides a self-validating system for purifying moderately polar cyclohexylpyrimidine derivatives.[4]

Step 1: Solvent System Selection via TLC

-

Action: Dissolve a small amount of the crude material and spot it on a TLC plate. Elute with various mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

-

Causality: This is the most critical step for success. The ideal solvent system will give the target compound a Retention Factor (Rf) of approximately 0.2-0.4, ensuring it moves down the column at a practical rate and is well-separated from impurities.[7][8] If the Rf is too high (>0.5), decrease eluent polarity; if too low (<0.1), increase polarity.[4]

Step 2: Column Packing

-

Action: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and use gentle pressure to pack a uniform bed, ensuring no air bubbles are trapped.

-

Causality: A well-packed column is essential for achieving good separation. Air bubbles or cracks in the silica bed will lead to band broadening and poor resolution.

Step 3: Sample Loading

-

Action: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[4]

-

Causality: Dry loading is highly recommended for compounds with poor solubility in the eluent.[4] It prevents the compound from precipitating at the top of the column and ensures a narrow starting band, which is crucial for high resolution.

Step 4: Elution and Fraction Collection

-

Action: Run the column using the selected solvent system, often starting with a lower polarity and gradually increasing it (gradient elution). Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Causality: A solvent gradient is effective for separating compounds with a wide range of polarities. Analyzing fractions by TLC is a self-validating check that ensures only pure fractions are combined, maximizing the purity of the final product.

Step 5: Product Isolation

-

Action: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

-

Causality: This yields the final, purified compound. It is crucial to ensure all solvent is removed by placing the sample under high vacuum for an extended period.

Section 3: Structural Integrity - Characterization of a Novel Compound

Unambiguous characterization is non-negotiable. It is the responsibility of the researcher to provide convincing evidence for the identity, purity, and structure of any compound claimed as new.[9] A combination of spectroscopic and analytical techniques is required to build a complete and irrefutable profile of the molecule.[10]

Data Presentation: Spectroscopic & Analytical Techniques for Characterization

| Technique | Information Provided | Causality & Rationale |

| ¹H & ¹³C NMR | Carbon-hydrogen framework, connectivity, stereochemistry | Provides the fundamental 2D structure of the molecule. 2D NMR experiments (COSY, HSQC, HMBC) are used to confirm atom connectivity. |

| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS) | Confirms the molecular formula.[10] High-Resolution MS (HRMS) is necessary to distinguish between formulas with the same nominal mass. |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H) | A rapid method to confirm the presence or absence of key functional groups predicted by the proposed structure.[6] |

| Elemental Analysis | Percent composition of C, H, N | Provides empirical formula; a classical method to corroborate the molecular formula and assess purity.[10] |

| Purity Analysis (HPLC) | Homogeneity of the sample | Determines the purity of the final compound, typically reported as a percentage area under the curve at a specific UV wavelength.[10][11] |

Visualization: Characterization Workflow

Caption: A systematic workflow for the complete characterization of a novel compound.

Conclusion

The discovery and isolation of novel cyclohexylpyrimidine derivatives is a multifaceted process that demands a synthesis of creative design, methodological rigor, and analytical precision. By understanding the causality behind each experimental step—from the choice of a non-nucleophilic base in synthesis to the selection of a dry loading technique in chromatography—researchers can navigate the inherent challenges more efficiently. The protocols and frameworks presented in this guide are designed not as rigid instructions, but as a foundation for logical problem-solving. A well-designed synthesis, a rational purification strategy, and a thorough characterization workflow form a self-validating system that ensures the integrity of the science and accelerates the journey from a novel molecule to a potential therapeutic candidate.[12]

References

- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.

- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. Benchchem.

- Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.

- Synthesis of 1-[2-(Hydroxymethyl)cyclohexyl]pyrimidine Analogues of Nucleosides: A Comparative Study. SYNTHESIS.

- Guidelines for Characterization of Organic Compounds. ACS Publications - American Chemical Society.

- Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Nanotechnology Perceptions.

- Process for the separation of pyrimidine derivatives from aqueous solutions. Google Patents.

- Characterising new chemical compounds & measuring results. Royal Society Publishing.

- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.

- First steps on characterizing a potentially novel compound? r/OrganicChemistry - Reddit.

- Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.

- Novel Compounds from Chemistry to Druggable Candidates. Frontiers Research Topic.

- Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. PMC.

- Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. PMC.

- Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.

- Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives.

- Diverse Biological Activity of Pyrimidine Derivatives: A Review. ResearchGate.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.

- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nano-ntp.com [nano-ntp.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 12. frontiersin.org [frontiersin.org]

Methodological & Application

Application Notes and Protocols: The Cyclohexyl-Pyrimidine Scaffold as a Versatile Platform for Kinase Inhibitor Development

I. Introduction: The Rise of Privileged Scaffolds in Kinase Drug Discovery

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for compounds with improved potency, selectivity, and drug-like properties is ever-ongoing. In this landscape, certain chemical scaffolds have emerged as "privileged," demonstrating the ability to bind to the ATP-binding site of multiple kinases with high affinity. The 2-aminopyrimidine core is one such scaffold, forming the foundation of numerous approved and investigational kinase inhibitors.[2] This application note explores a specific subset of this class: cyclohexyl-pyrimidine derivatives. The inclusion of a cyclohexyl moiety can impart favorable physicochemical properties, such as improved metabolic stability and oral bioavailability, making this scaffold particularly attractive for drug development. While direct inhibitory data for 5-cyclohexylpyrimidin-2-amine is not extensively published, the broader class of cyclohexyl-pyrimidine derivatives has shown significant promise against key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[3][4]

This guide provides a comprehensive overview of the scientific rationale for targeting these kinases and detailed, field-proven protocols for evaluating the inhibitory activity of novel cyclohexyl-pyrimidine derivatives, both in biochemical and cellular contexts.

II. Scientific Background: Targeting the Cell Cycle and Mitosis

Many cancers are characterized by dysregulated cell proliferation, often stemming from aberrant activity of kinases that control the cell cycle and mitosis. Cyclohexyl-pyrimidine derivatives have shown promise in targeting two critical families of kinases in this domain: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.

A. Cyclin-Dependent Kinases (CDKs): The Gatekeepers of the Cell Cycle

CDKs are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, govern the progression of the cell through its various phases (G1, S, G2, and M).[5] Overexpression or inappropriate activation of CDKs, such as CDK2 and CDK4/6, is a common feature in many tumors, leading to uncontrolled cell division.[6] Therefore, inhibiting these kinases is a validated therapeutic strategy. For instance, selective CDK4/6 inhibitors have been approved for the treatment of certain types of breast cancer.[6] The pyrimidine scaffold has been successfully utilized to develop potent CDK inhibitors. For example, 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine has been identified as a potent and selective CDK2 inhibitor.[3]

Caption: Simplified CDK signaling pathway in G1/S transition.

B. Aurora Kinases: Orchestrators of Mitosis

The Aurora kinase family (A, B, and C) are essential serine/threonine kinases that regulate multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[7] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with genomic instability and poor prognosis.[8] Consequently, they are attractive targets for anticancer drug development. The 2-aminopyrimidine scaffold has been instrumental in the discovery of potent Aurora kinase inhibitors.[2][4]

III. In Vitro Kinase Assays: Quantifying Inhibitory Potency

The first step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically achieved through an in vitro kinase assay, which measures the transfer of a phosphate group from ATP to a substrate.

A. Rationale for In Vitro Assays

-

Direct Target Engagement: Confirms that the compound directly interacts with and inhibits the kinase of interest.

-

Potency Determination: Allows for the calculation of key inhibitory metrics such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

-

Selectivity Profiling: By testing the compound against a panel of different kinases, its selectivity profile can be established.

B. Protocol: Radiometric In Vitro Kinase Assay (Gold Standard)

This protocol describes a classic and highly sensitive method for measuring kinase activity using a radioactive ATP isotope ([γ-³²P]ATP).

Materials:

-

Recombinant human kinase (e.g., CDK2/Cyclin A, Aurora A)

-

Kinase-specific substrate (e.g., Histone H1 for CDK2, Kemptide for Aurora A)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

Cold (non-radioactive) ATP

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper or membrane

-

Wash Buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these stock solutions in Kinase Assay Buffer to the final desired concentrations. Include a DMSO-only control (vehicle).

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase Assay Buffer

-

Diluted test compound or vehicle

-

Kinase enzyme

-

Kinase substrate

-

-

Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes). This time should be within the linear range of the reaction.

-

Stop Reaction & Spotting: Stop the reaction by adding a stop solution (e.g., 30% acetic acid). Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Extensively wash the phosphocellulose paper with Wash Buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed phosphocellulose paper in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for a radiometric in vitro kinase assay.

C. Data Presentation: Potency of Pyrimidine-Based Inhibitors

The following table summarizes the inhibitory potencies of some published pyrimidine-based kinase inhibitors, illustrating the potential of this scaffold.

| Compound ID | Target Kinase | IC50 / Ki (nM) | Reference |

| CYC116 | Aurora A | 19 | [8] |

| CYC116 | Aurora B | 9.2 | [4] |

| Compound 29 | CDK5/p25 | 160 (Ki) | [9] |

| Compound 30 | CDK5/p25 | 800 (Ki) | [9] |

| 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine derivative | CDK2 | Potent (specific values not provided in abstract) | [3] |

IV. Cell-Based Assays: Bridging the Gap to Physiological Relevance

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to understand a compound's activity in a more complex biological environment. These assays can assess target engagement, downstream signaling effects, and the ultimate cellular phenotype, such as cell death or growth arrest.

A. Rationale for Cellular Assays

-

Cellular Permeability: Determines if the compound can cross the cell membrane to reach its intracellular target.

-

Target Engagement: Confirms that the compound binds to its target within the cell.

-

Phenotypic Effects: Measures the functional consequences of target inhibition, such as effects on cell proliferation or apoptosis.

-

Off-Target Effects: Can provide initial clues about potential off-target activities.

B. Protocol: Cell Viability/Cytotoxicity Assay

This protocol measures the effect of a test compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a line known to be dependent on the target kinase)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

96-well cell culture plates

-

Resazurin-based viability reagent (e.g., alamarBlue™)

-

Plate reader capable of fluorescence measurement

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the compound or vehicle (DMSO) control.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).

-

Viability Assessment: Add the resazurin-based reagent to each well and incubate for 2-4 hours, or as recommended by the manufacturer.

-

Measurement: Measure the fluorescence of each well using a plate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated cells.

-

Plot the percent viability against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth).

-

Caption: Workflow for a cell viability/cytotoxicity assay.

V. Data Interpretation and Troubleshooting

A. Interpreting IC50/GI50 Values

-

Potency: A lower IC50 or GI50 value indicates a more potent compound.

-

Selectivity: Comparing the IC50 values against the target kinase versus other kinases provides a measure of selectivity. A highly selective inhibitor will have a much lower IC50 for its primary target.

-

In Vitro vs. In-Cell Activity: A significant drop in potency from an in vitro to a cell-based assay (i.e., a much higher GI50 than IC50) may suggest poor cell permeability, compound efflux, or high protein binding in the cell culture medium.

B. Common Experimental Challenges

-

Compound Solubility: Poorly soluble compounds can lead to inaccurate results. Ensure compounds are fully dissolved in DMSO and do not precipitate upon dilution in aqueous buffers or media.

-

Assay Interference: Some compounds can interfere with the assay readout (e.g., by having intrinsic fluorescence). Always run appropriate controls, including the compound in the absence of enzyme or cells.

-

Inconsistent Results: Kinase assays can be sensitive to variations in enzyme activity, ATP concentration, and incubation times. Maintain consistency in all experimental parameters.

VI. Conclusion

The cyclohexyl-pyrimidine scaffold represents a promising platform for the development of novel kinase inhibitors. Its presence in compounds targeting key cell cycle and mitotic regulators like CDKs and Aurora kinases underscores its therapeutic potential. The protocols and guidelines presented in this application note provide a robust framework for researchers and drug development professionals to effectively screen and characterize new chemical entities based on this versatile scaffold. By combining rigorous in vitro biochemical assays with physiologically relevant cell-based models, the full potential of these compounds as next-generation therapeutics can be elucidated.

VII. References

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC. (n.d.). Retrieved February 23, 2024, from [Link]

-

Boschi, D., Tosco, P., Chandra, N., Chaurasia, S., Fruttero, R., Griffin, R., Wang, L.-Z., & Gasco, A. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. European Journal of Medicinal Chemistry, 68, 333–338. [Link]

-

IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). Retrieved February 23, 2024, from [Link]

-

compound 2 [PMID: 22560567] [Ligand Id: 8115] activity data from GtoPdb and ChEMBL - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved February 23, 2024, from [Link]

-

IC 50 Values (in nM) Calculated for PP1, 7i−k, 8d, 9d, 11a, and Dasatinib in a Selection of Recombinant Kinases. (n.d.). Retrieved February 23, 2024, from [Link]

-

Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC. (n.d.). Retrieved February 23, 2024, from [Link]

-

A novel 2,5-diaminopyrimidine-based affinity probe for Bruton's tyrosine kinase - PMC. (n.d.). Retrieved February 23, 2024, from [Link]

-

Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. (n.d.). Retrieved February 23, 2024, from [Link]

-

Development of CDK4/6 Inhibitors: A Five Years Update - MDPI. (n.d.). Retrieved February 23, 2024, from [Link]

-

Wang, S., Meades, C., Wood, G., Osnowski, A., Anderson, S., Yuill, R., Thomas, M., Foloppe, N., MacCormick, S., & Westwood, R. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378. [Link]

-

CDK inhibitors in cancer therapy, an overview of recent development - PMC. (n.d.). Retrieved February 23, 2024, from [Link]

-

Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (n.d.). Retrieved February 23, 2024, from [Link]

-

Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer - MDPI. (n.d.). Retrieved February 23, 2024, from [Link]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC. (n.d.). Retrieved February 23, 2024, from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.). Retrieved February 23, 2024, from [Link]

-

Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and. (n.d.). Retrieved February 23, 2024, from [Link]_

-

The Development of BTK Inhibitors: A Five-Year Update - MDPI. (n.d.). Retrieved February 23, 2024, from [Link]

-

Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC. (n.d.). Retrieved February 23, 2024, from [Link]

-

Aurora B Inhibitors as Cancer Therapeutics - MDPI. (n.d.). Retrieved February 23, 2024, from [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (n.d.). Retrieved February 23, 2024, from [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. (n.d.). Retrieved February 23, 2024, from [Link]

Sources

- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 2. 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. compound 2 [PMID: 22560567] | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

In vitro assays for 5-Cyclohexylpyrimidin-2-amine activity

Executive Summary & Scientific Context

5-Cyclohexylpyrimidin-2-amine (CAS: 73549-64-1) is a privileged chemical scaffold, primarily utilized in Fragment-Based Drug Discovery (FBDD) targeting protein kinases.[1][2] Structurally, it features a 2-aminopyrimidine core—a classic "hinge-binding" motif that mimics the adenine ring of ATP—coupled with a C5-cyclohexyl group.[1] This hydrophobic moiety is designed to probe the hydrophobic back-pocket (Gatekeeper region) of kinase active sites, offering enhanced selectivity over simple phenyl derivatives.[1][2]

This Application Note provides a rigorous framework for assaying this molecule. Unlike fully optimized clinical candidates, this compound is often analyzed as a fragment or early-stage lead .[1][2] Therefore, the protocols below prioritize sensitivity (to detect weak binding) and biophysical validation (to confirm direct target engagement).

Compound Management & Formulation

Expert Insight: The cyclohexyl group significantly increases lipophilicity (cLogP ~2.5–3.[1][2]0) compared to unsubstituted pyrimidines.[1][2] Improper handling leads to precipitation in aqueous buffers, causing false negatives in enzymatic assays.[1][2]

-

Solubility: Insoluble in water.[1][2] Soluble in DMSO (>50 mM) and Ethanol.[1][2]

-

Stock Preparation: Prepare a 10 mM or 100 mM master stock in 100% anhydrous DMSO.[1][2]

-

Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Assay Working Solution: Dilute the DMSO stock into the assay buffer immediately prior to use.[1][2] Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v), as higher concentrations can inhibit kinase activity non-specifically.[1][2]

Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo™ Platform)

Rationale: This assay measures the enzymatic activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.[1][2] It is the "Gold Standard" for profiling 2-aminopyrimidine derivatives against targets like CDKs (Cyclin-Dependent Kinases) , JAKs (Janus Kinases) , or Auroras , which are the natural targets for this scaffold.[1][2]

Materials Required

-

Test Compound: this compound (10 mM DMSO stock).

-

Kinase Enzyme: Recombinant Human Kinase (e.g., CDK2/CyclinA or JAK2).[1][2]

-

Substrate: Specific peptide substrate (e.g., Histone H1 for CDKs).[1][2]

-

Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega).[1][2]

-

Plate: 384-well white, low-volume, solid-bottom plates (Corning #4513).[1]

Step-by-Step Protocol

-

Reaction Buffer Preparation:

-

Compound Dilution (Serial):

-

Enzyme Addition:

-

Substrate/ATP Addition (Start Reaction):

-

ADP Detection:

-

Readout:

-

Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision).

-

Data Analysis

-

Normalization: Calculate % Inhibition =

-

IC50 Determination: Fit data to a sigmoidal dose-response equation (Variable Slope).[1][2]

Protocol B: Biophysical Target Engagement (Thermal Shift Assay)

Rationale: Since this compound may be a moderate-affinity fragment, enzymatic assays can sometimes yield false positives due to aggregation.[1] The Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF) confirms that the molecule physically binds to the protein, stabilizing its structure and shifting its melting temperature (

Workflow Diagram

Figure 1: Thermal Shift Assay (TSA) workflow for validating direct binding of the scaffold to the target protein.[1][2]

Step-by-Step Protocol

-

Mix Preparation: In a qPCR plate, mix:

-

Thermal Ramping: Use a Real-Time PCR machine (e.g., QuantStudio).[1][2] Ramp temperature from 25°C to 95°C at 0.5°C/min.[1][2]

-

Analysis: Plot Fluorescence vs. Temperature. Calculate the derivative (

) to find the melting point ( -

Criteria: A positive shift (

) confirms specific binding.[1][2]

Protocol C: Cellular Proliferation Assay (Phenotypic Screen)

Rationale: To determine if the compound is cell-permeable and biologically active, a viability assay is performed on cancer cell lines dependent on the target kinase (e.g., HCT116 for CDK inhibition or HEL cells for JAK2).[1][2]

Summary of Conditions

| Parameter | Specification |

| Cell Lines | HCT116 (Colon), MCF-7 (Breast), or HEL (Erythroleukemia) |

| Seeding Density | 2,000 – 5,000 cells/well (optimized for log-phase growth) |

| Assay Duration | 72 Hours |

| Readout | ATP Quantification (CellTiter-Glo®) |

| Positive Control | Staurosporine or Palbociclib (if targeting CDK) |

Methodology

-

Seeding: Plate cells in 96-well clear-bottom black plates in 90 μL of growth medium. Incubate for 24 hours at 37°C/5% CO₂.

-

Treatment: Add 10 μL of 10X compound solution (serial dilution). Final DMSO = 0.5%.[1][2]

-

Incubation: Incubate for 72 hours.

-

Detection: Equilibrate plate to RT. Add 100 μL CellTiter-Glo reagent.[1][2] Shake for 2 mins; incubate for 10 mins.

-

Measurement: Read Luminescence. Calculate GI50 (Growth Inhibition 50%).[1][2]

Mechanism of Action Visualization

The following diagram illustrates the theoretical binding mode of the this compound scaffold within the ATP-binding pocket of a typical protein kinase (e.g., CDK2).[1]

Figure 2: Predicted binding mode. The 2-aminopyrimidine core anchors to the Hinge region via hydrogen bonds, while the C5-cyclohexyl group occupies the hydrophobic pocket, potentially imparting selectivity.

References

-

Lombardo, L. J., et al. (2004).[1][2] Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.[1][2] Journal of Medicinal Chemistry. Link(Demonstrates the utility of aminopyrimidine scaffolds in kinase inhibition).[1][2]

-

Zhang, J., et al. (2009).[1][2] Targeting Cancer with Small Molecule Kinase Inhibitors.[1][2][3] Nature Reviews Cancer.[1][2] Link(Review of kinase inhibitor binding modes including the hinge-binder motif).

-

Promega Corporation. (2023).[1][2] ADP-Glo™ Kinase Assay Technical Manual. Link(Source for the biochemical assay protocol).

-

Niesen, F. H., Berglund, H., & Vedadi, M. (2007).[1][2] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[1][2] Nature Protocols. Link(Standard protocol for the Thermal Shift Assay).[1][2]

-

Hassan, S. B., et al. (2013).[1][2] 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity.[1][2] European Journal of Medicinal Chemistry. Link(Specific reference to cyclohexyl-substituted pyrimidines as CDK inhibitors).

Sources

Application Note: High-Throughput Screening of 5-Cyclohexylpyrimidin-2-amine Libraries for Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast collections of chemical compounds to identify starting points for new medicines.[1][2] By integrating robotics, advanced liquid handling, and sensitive detection methods, HTS allows researchers to conduct millions of pharmacological tests in a remarkably short timeframe.[2][3] This technology is instrumental in identifying "hits"—compounds that modulate a specific biomolecular pathway—which can then be optimized into lead compounds and, eventually, clinical candidates.[4][5]

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology.[6][7] Their dysregulation is a hallmark of many diseases, making the discovery of novel kinase inhibitors a high-priority area of research.[8][9] The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[10][11] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an ideal template for inhibitor design. The 5-Cyclohexylpyrimidin-2-amine library, which combines this proven scaffold with a bulky, hydrophobic cyclohexyl group, offers a rich chemical space for discovering inhibitors with potentially unique selectivity and potency profiles.

This application note provides a comprehensive, in-depth technical guide for designing and executing a successful HTS campaign to identify novel kinase inhibitors from a this compound library. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from library preparation to hit confirmation.

Part 1: Library Preparation and Management

The quality of the screening library is a critical determinant of the success of any HTS campaign.[1] A well-characterized and properly managed library minimizes the risk of false positives and ensures the reproducibility of results.

Synthesis and Quality Control of the this compound Library

The 2-aminopyrimidine core can be synthesized through several established methods, most notably via the condensation of a β-dicarbonyl compound with guanidine. For a 5-cyclohexyl substituted library, a common synthetic route involves the reaction of a cyclohexyl-containing β-ketoester with guanidine hydrochloride.

Representative Synthetic Protocol: A one-step synthesis can be achieved by treating a corresponding β-ketoester with guanidine hydrochloride in the presence of a base like potassium carbonate, often using microwave assistance to shorten reaction times.[1]

Expertise & Experience: The choice of a microwave-assisted, solvent-free reaction is deliberate. It not only accelerates the synthesis but also aligns with green chemistry principles by reducing solvent waste.[1] The purity of the final compounds is paramount. Each compound in the library must undergo rigorous quality control.

Quality Control Protocol:

-

Identity Verification: Confirm the chemical structure of each compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Purity Assessment: Determine the purity of each sample using High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for HTS campaigns to avoid artifacts from impurities.

-

Solubility Testing: Assess the solubility of each compound in 100% Dimethyl Sulfoxide (DMSO), the most common solvent for compound storage in HTS.

Library Plating and Storage

Proper handling and storage are essential to maintain compound integrity.

Protocol for Library Plating:

-

Master Plates: Prepare master plates by dissolving each library compound in 100% DMSO to a stock concentration of 10 mM. Use 96- or 384-well polypropylene plates designed for compound storage.

-

Assay Plates: Create intermediate or "daughter" plates by diluting the master plates. For the primary screen, compounds are typically transferred to the final assay plate at a single concentration (e.g., 10 µM final concentration).

-

Storage: Store all plates at -20°C or -80°C in a desiccated environment to prevent water absorption and compound degradation. Multiple freeze-thaw cycles should be avoided.

Part 2: Assay Development and Optimization

The development of a robust and reliable assay is the foundation of a successful HTS campaign. The goal is to create an assay with a large signal-to-background ratio and low variability, which can be quantified by the Z'-factor.

Choosing the Right Assay: Biochemical vs. Cell-Based

-

Biochemical Assays: These assays measure the direct interaction between a compound and an isolated biological target, such as an enzyme or receptor. They are ideal for primary HTS due to their simplicity, lower cost, and high throughput. For kinase inhibitor screening, common formats include TR-FRET, Fluorescence Polarization (FP), and luminescence-based assays that measure ATP consumption.[8]

-

Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data on efficacy, toxicity, and mechanism of action. They are crucial for secondary screening to confirm the activity of hits identified in biochemical assays and to weed out compounds that fail to perform in a cellular context.

Trustworthiness: For this campaign, a dual-assay strategy is recommended. A biochemical assay will be used for the primary screen to identify all potential inhibitors, followed by a cell-based assay to validate hits and assess cellular potency.

Protocol: Biochemical Kinase Assay Development (Luminescence-Based)

This protocol describes the optimization of a generic luminescence-based kinase assay that quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates kinase activity (ATP consumption), while a strong luminescent signal indicates inhibition.

Materials:

-

Kinase of interest (e.g., a Cyclin-Dependent Kinase like CDK2)

-

Kinase substrate peptide

-

ATP

-

Assay buffer

-

Luminescent ATP detection reagent

-

384-well white, solid-bottom plates

Step-by-Step Optimization:

-

Enzyme Titration: Determine the optimal kinase concentration that results in approximately 50-80% consumption of ATP within the desired reaction time.

-

ATP Concentration: Determine the Km for ATP. Running the assay at or near the Km of ATP is critical.

-

Rationale: Screening at a low ATP concentration (Km) makes the assay highly sensitive to ATP-competitive inhibitors, which is the expected mechanism for many pyrimidine-based compounds.[8]

-

-

Substrate Titration: Determine the optimal concentration of the peptide substrate.

-

Reaction Time: Establish a reaction time where the enzymatic reaction is still in the linear range.

-

DMSO Tolerance: Test the assay's performance at various DMSO concentrations (e.g., 0.1% to 1%). The final DMSO concentration in the screen should be kept constant and at a level that does not significantly inhibit the enzyme.

-

Z'-Factor Calculation: Once parameters are optimized, run a test plate with positive controls (no enzyme or a known inhibitor) and negative controls (full reaction with DMSO). Calculate the Z'-factor to assess assay quality.

-

Formula: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

-

Interpretation: An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for HTS.[3]

-

Data Presentation: Assay Optimization Summary

| Parameter | Optimized Condition | Rationale | Z'-Factor |

| Kinase Conc. | 5 nM | Provides robust signal within linear range | N/A |

| ATP Conc. | 10 µM (Km) | Maximizes sensitivity to ATP-competitive inhibitors | N/A |

| Substrate Conc. | 20 µM | Saturating concentration for robust activity | N/A |

| Reaction Time | 60 minutes | Ensures reaction is within the linear phase | N/A |

| DMSO Conc. | 0.5% | Highest concentration with no significant enzyme inhibition | 0.78 |

Part 3: The High-Throughput Screening Campaign

The HTS process integrates automation to screen the entire library efficiently and reproducibly.[2]

HTS Workflow

The screening process is fully automated, using robotic arms to move plates between liquid handlers, incubators, and plate readers.[2]

Data Analysis and Hit Identification

Raw data from the plate reader must be normalized to account for plate-to-plate and well-to-well variability.

Data Normalization Protocol:

-

Calculate Percent Inhibition: For each well containing a test compound, calculate the percent inhibition relative to the on-plate controls.

-

Formula: % Inhibition = 100 * (Signaltest - Meanneg) / (Meanpos - Meanneg)

-

-

Calculate Z-score: The Z-score measures how many standard deviations a compound's activity is from the mean activity of the plate.

-

Formula: Z-score = (Valuetest - Meanplate) / SDplate

-

-

Hit Selection: Define a hit threshold. A common starting point is a Z-score > 3 or a percent inhibition > 50%.[2] This process identifies primary "hits" for further investigation.

Hit Confirmation and Triage

Primary hits must be rigorously validated to eliminate false positives and confirm their activity.

Hit Confirmation Protocol:

-

Re-testing: Re-test all primary hits in triplicate using the same primary assay to confirm their activity.

-

Dose-Response Curves: For confirmed hits, perform a dose-response analysis by testing them across a range of concentrations (e.g., 8-point serial dilutions). This allows for the calculation of the IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity).

-

Orthogonal and Counter-Screens:

-

Orthogonal Assay: Validate the hits in a different assay format that measures a different aspect of the enzyme's function (e.g., a mobility shift assay). This ensures the observed activity is not an artifact of the primary assay technology.

-

Counter-Screen: Perform a counter-screen against an unrelated target or a version of the assay lacking a key component (e.g., the enzyme) to identify promiscuous compounds or compounds that interfere with the detection technology.

-

Part 4: Secondary Screening and Follow-up

Confirmed hits from the biochemical screen must be tested in a cellular context to verify their biological relevance.

Protocol: Cell-Based Target Engagement Assay

A common cell-based assay for kinase inhibitors measures the phosphorylation of a downstream substrate protein.

Step-by-Step Protocol:

-

Cell Plating: Seed a relevant cancer cell line (e.g., one known to be dependent on the target kinase) into 384-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the confirmed hit compounds at various concentrations for a set period (e.g., 2 hours).

-

Cell Lysis: Lyse the cells to release the proteins.

-

Detection: Use a sensitive detection method, such as a sandwich ELISA or an AlphaLISA®, to quantify the amount of the phosphorylated substrate relative to the total amount of the substrate protein.

-

Data Analysis: Calculate the cellular IC50 value for each compound.

Authoritative Grounding: A significant discrepancy between biochemical and cellular IC50 values is common and can be due to factors like cell permeability, off-target effects, or efflux pump activity. Compounds that show both potent biochemical and cellular activity are prioritized for further development.

Hit-to-Lead Optimization

The final set of confirmed, cell-active hits serves as the starting point for the hit-to-lead phase of drug discovery. This involves:

-

Structure-Activity Relationship (SAR) Analysis: Medicinal chemists synthesize analogues of the hit compounds to understand which parts of the molecule are essential for activity and to improve properties like potency and selectivity.[9]

-

Pharmacokinetic Profiling: The most promising compounds are evaluated for their drug-like properties, including solubility, metabolic stability, and cell permeability (ADME properties).

Conclusion

The high-throughput screening of a this compound library represents a robust strategy for the discovery of novel kinase inhibitors. Success in such a campaign hinges on a meticulous and scientifically-driven approach. This involves starting with a high-quality, well-characterized compound library, developing a highly reliable and robust primary assay, and implementing a stringent hit confirmation cascade that includes orthogonal and cell-based assays. By following the detailed protocols and adhering to the principles of causality and self-validation outlined in this guide, researchers can confidently navigate the complexities of HTS and significantly increase the probability of identifying promising lead compounds for the development of next-generation targeted therapies.

References

- BSR, Inc. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). BSR, Inc.

- Patsnap. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?

- Auld, D. S., & Inglese, J. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. In H. An & J. K. T. L. Wang (Eds.), High-Throughput Screening in Drug Discovery.

- SelectScience. (n.d.). Automation-enabled assay development for high throughput screening.

- Taos, A. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.

- Evotec. (n.d.). Biochemical Assay Services.

- Macarron, R., & Hertzberg, R. P. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Methods in Molecular Biology, 565, 1-9.

- Wikipedia. (2023). High-throughput screening.

- JoVE. (2024, October 25). Assay Development for High-Throughput Drug Screening Against Mycobacteria.

- BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.

- An, W. F. (2010). The challenge of selecting protein kinase assays for lead discovery optimization. Assay and Drug Development Technologies, 8(1), 41-49.

- Strasser, J. M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.

- Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries.

- Squaretalk. (2025, May 3). High-Throughput Screening (HTS)

- Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.

- Cambridge MedChem Consulting. (2017, November 13).

- Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS, 103(31), 11473-11478.

- Drug Discovery Pro. (n.d.). Hit Identification Approaches and Future Directions – Protac.

- Sygnature Discovery. (n.d.).

- Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors.

- Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.

- An, W. F., & Tolliday, N. (2010). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Molecules, 19(3), 2896-2909.

- Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput.

- LibreTexts. (n.d.). Cell based High Throughput Screening Assays of Bacteria.

- ATCC. (n.d.). High Throughput Screening (HTS).

- Reaction Biology. (2024, August 13).

- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.

- An, W. F., & Tolliday, N. (2010). Cell-based Assays for High-Throughput Screening. Molecular Biotechnology, 45(2), 180-186.

- S. Schenone, et al. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. European Journal of Medicinal Chemistry, 69, 578-587.

- Request PDF. (2025, August 6).

- H. A. R. Ali, et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7538.

- M. J. Waring, et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378.

- J. Zhang, et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327-3347.

- X. Wang, et al. (2020). N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. Journal of Medicinal Chemistry, 63(23), 14921-14936.

- Fluorochem. (n.d.). 2-Cyclohexylpyrimidin-4-amine.

- M. A. El-Sherbeny. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.

- PubChem. (n.d.). N-Cyclohexylpyridin-2-amine.

- J. Wang, et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599.

Sources

- 1. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Biginelli Reaction [organic-chemistry.org]

- 3. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hakon-art.com [hakon-art.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 10. biomedres.us [biomedres.us]

- 11. mdpi.com [mdpi.com]

Investigating the Anti-inflammatory Potential of 5-Cyclohexylpyrimidin-2-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive framework for the investigation of the anti-inflammatory properties of the novel compound, 5-Cyclohexylpyrimidin-2-amine. As a member of the 2-aminopyrimidine class—a scaffold known for a wide range of biological activities including anti-inflammatory effects—this molecule represents a promising candidate for drug discovery efforts.[1][2] This guide, designed for researchers in pharmacology and drug development, outlines a logical, stepwise approach from initial in vitro screening to mechanistic studies, underpinned by detailed, field-proven protocols.

Introduction: The Rationale for Investigation

Inflammation is a fundamental biological process that, when dysregulated, contributes to a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] The development of novel small-molecule inhibitors that can modulate inflammatory pathways is a critical goal in modern medicine. The 2-aminopyrimidine core is a "privileged structure" in medicinal chemistry, with derivatives showing inhibitory activity against key inflammatory mediators like cyclooxygenase (COX) enzymes and the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[5][6]

The subject of this guide, this compound, possesses the core 2-aminopyrimidine structure with a cyclohexyl group at the 5-position. This substitution may influence its biological activity, making it a compelling candidate for anti-inflammatory screening.[5] This document provides the necessary protocols to systematically evaluate its potential.

Compound Profile: this compound

-

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C10H15N3

-

Molecular Weight: 177.25 g/mol

-

-

Physicochemical Properties (Predicted/Exemplary):

-

A thorough characterization of the synthesized compound for properties such as solubility, purity, and stability is a prerequisite for biological testing. These properties will influence vehicle selection and compound handling in the subsequent assays.

-

-

Hypothesized Mechanism of Action:

-

Based on structurally related compounds, this compound may exert anti-inflammatory effects by inhibiting COX enzymes, which are central to the production of pro-inflammatory prostaglandins.[5] Additionally, it may modulate key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][7]

-

Experimental Workflow for Anti-inflammatory Evaluation

A systematic approach is crucial to efficiently characterize the anti-inflammatory profile of a test compound. The following workflow is recommended, starting with broad screening and progressing to more detailed mechanistic studies.

Caption: Experimental workflow for evaluating the anti-inflammatory properties of this compound.

Phase 1: In Vitro Screening Protocols

The initial phase focuses on determining the compound's safety profile at the cellular level and its general efficacy in a well-established model of inflammation.

Cell Culture: RAW 264.7 Macrophages

RAW 264.7 murine macrophages are a widely used and reliable cell line for studying inflammation.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Protocol: Cytotoxicity Assessment (MTT Assay)

It is essential to first determine the concentration range of this compound that is non-toxic to the cells.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >90% viability for subsequent experiments.

Protocol: Lipopolysaccharide (LPS)-Induced Inflammation

This protocol establishes an in vitro model of bacterial-induced inflammation.

-

Cell Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 24-well or 6-well plates) at a suitable density and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay) or a vehicle control. Incubate for 1 hour.

-

Inflammatory Stimulus: Add LPS (final concentration of 100-200 ng/mL) to all wells except the negative control.

-

Incubation: Incubate the plates for a specified period, typically 18-24 hours, to allow for the production of inflammatory mediators.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for subsequent analysis of NO and cytokines.

Protocol: Nitric Oxide (NO) Quantification (Griess Assay)

This assay measures nitrite, a stable breakdown product of NO, a key inflammatory mediator.

-

Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Assay Procedure:

-

Add 50 µL of the collected cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess reagent to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Protocol: Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific cytokines like TNF-α and IL-6.

-

Kit Selection: Utilize commercially available ELISA kits for murine TNF-α and IL-6.

-

Procedure: Follow the manufacturer's instructions precisely. A general workflow is as follows:

-

Coat a 96-well plate with the capture antibody.

-

Block non-specific binding sites.

-

Add standards and collected cell culture supernatants to the wells.

-

Add the detection antibody.

-

Add a streptavidin-HRP conjugate.

-

Add the substrate solution and incubate to allow color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

-

-

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

| Parameter | Typical Control | Expected Outcome with Effective Compound |

| Cell Viability | Vehicle (e.g., 0.1% DMSO) | No significant decrease at working concentrations |

| NO Production | LPS-stimulated cells | Dose-dependent reduction in nitrite levels |

| TNF-α Secretion | LPS-stimulated cells | Dose-dependent reduction in TNF-α concentration |

| IL-6 Secretion | LPS-stimulated cells | Dose-dependent reduction in IL-6 concentration |

Phase 2: Mechanistic Investigation Protocols

If this compound shows significant activity in the initial screening, the next phase is to investigate its potential mechanism of action.

Protocol: Cell-Free COX-2 Inhibition Assay

This assay directly measures the compound's ability to inhibit the COX-2 enzyme, a common target for anti-inflammatory drugs.

-

Kit Selection: Use a commercially available COX-2 inhibitor screening kit (fluorometric or colorimetric).

-

Procedure: Adhere to the kit's protocol. A typical procedure involves:

-

Preparing a reaction mixture containing assay buffer, heme, and a fluorescent probe.

-

Adding the COX-2 enzyme to all wells except the negative control.

-

Adding various concentrations of this compound, a known inhibitor (e.g., Celecoxib) as a positive control, and a vehicle control.

-

Initiating the reaction by adding arachidonic acid, the substrate for COX-2.

-

Measuring the fluorescence or absorbance kinetically.

-

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol: Western Blotting for Signaling Pathway Analysis

Western blotting allows for the analysis of changes in protein expression and activation (via phosphorylation) in key inflammatory signaling pathways.

-

Cell Lysis: After treatment (as described in 4.3), wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins:

-

NF-κB Pathway: p-p65, p65, p-IκBα, IκBα.

-

MAPK Pathways: p-p38, p38, p-JNK, JNK.

-

Include an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation.

Key Inflammatory Signaling Pathways

Understanding the molecular pathways involved in inflammation is key to interpreting the results of mechanistic studies.